molecular formula C11H11NO2S B8164671 (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane

Cat. No.: B8164671
M. Wt: 221.28 g/mol
InChI Key: FEBAXJUACJRSFE-UHFFFAOYSA-N
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Description

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane is a chemical compound with a unique structure that combines an ethynyl group, a nitrophenyl group, and an isopropyl sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and binding affinity. The isopropyl sulfane group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethynyl-4-nitrophenyl)(methyl)sulfane
  • (2-Ethynyl-4-nitrophenyl)(ethyl)sulfane
  • (2-Ethynyl-4-nitrophenyl)(tert-butyl)sulfane

Uniqueness

(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-ethynyl-4-nitro-1-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBAXJUACJRSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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